Cas no 3453-99-4 (2,2-Dimethoxybutane)

2,2-Dimethoxybutane Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethoxybutane
- 2,2-dimethoxy-butane
- 2,2-Dimethyoxy Butane
- Butan-2-on-dimethylacetal
- butan-2-one-dimethylacetal
- Butane,2,2-dimethoxy
- butanone dimethyl ketal
- Ethylmethylketon-dimethylketal
- Methylaethylketon-dimethylacetal
- 2-Butanone,dimethyl acetal (6CI,7CI,8CI)
- MFCD13185945
- DTXSID80188077
- 11T-0601
- 3453-99-4
- AKOS022190120
- SCHEMBL701581
- DTXCID10110568
- G63173
- Butane, 2,2-dimethoxy-
- DAA45399
-
- MDL: MFCD13185945
- Inchi: 1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3
- InChI Key: OXQHJIGWZNIQDS-UHFFFAOYSA-N
- SMILES: COC(OC)(CC)C
Computed Properties
- Exact Mass: 118.09900
- Monoisotopic Mass: 118.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 57.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 1.2
Experimental Properties
- Density: 0.841
- Boiling Point: 99.8°Cat760mmHg
- Flash Point: 0.8°C
- Refractive Index: 1.39
- PSA: 18.46000
- LogP: 1.40540
2,2-Dimethoxybutane Security Information
2,2-Dimethoxybutane Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2-Dimethoxybutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB531314-1 g |
2,2-Dimethoxybutane, 90%; . |
3453-99-4 | 90% | 1g |
€253.60 | 2023-06-14 | |
Apollo Scientific | OR51925-1g |
2,2-Dimethoxybutane |
3453-99-4 | 90% | 1g |
£126.00 | 2025-02-20 | |
Key Organics Ltd | 11T-0601-5MG |
2,2-dimethoxybutane |
3453-99-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 11T-0601-1MG |
2,2-dimethoxybutane |
3453-99-4 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 11T-0601-100G |
2,2-dimethoxybutane |
3453-99-4 | >97% | 100g |
£6930.00 | 2023-09-08 | |
abcr | AB531314-1g |
2,2-Dimethoxybutane, 90%; . |
3453-99-4 | 90% | 1g |
€263.80 | 2025-02-18 | |
A2B Chem LLC | AD45751-500mg |
2,2-Dimethoxybutane |
3453-99-4 | >97% | 500mg |
$302.00 | 2024-04-20 | |
A2B Chem LLC | AD45751-10g |
2,2-Dimethoxybutane |
3453-99-4 | >97% | 10g |
$1550.00 | 2024-04-20 | |
A2B Chem LLC | AD45751-100mg |
2,2-Dimethoxybutane |
3453-99-4 | 95% | 100mg |
$134.00 | 2024-04-20 | |
A2B Chem LLC | AD45751-1g |
2,2-Dimethoxybutane |
3453-99-4 | >97% | 1g |
$392.00 | 2024-04-20 |
2,2-Dimethoxybutane Related Literature
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
Additional information on 2,2-Dimethoxybutane
2,2-Dimethoxybutane (CAS No. 3453-99-4): A Comprehensive Overview
2,2-Dimethoxybutane, also known by its CAS number 3453-99-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C₆H₁₄O₂, belongs to the class of ethers and is widely recognized for its unique chemical properties and structural features. In recent years, advancements in synthetic chemistry and materials science have further highlighted the potential of 2,2-Dimethoxybutane in diverse fields, making it a subject of extensive research.
The structure of 2,2-Dimethoxybutane consists of a four-carbon butane chain with two methoxy groups (-OCH₃) attached to the second carbon atom. This symmetric arrangement not only imparts stability to the molecule but also facilitates its reactivity in various chemical transformations. The compound is typically synthesized through etherification reactions, where alcohols react with alkyl halides in the presence of a strong base. Recent studies have explored greener synthesis methods, such as using microwave-assisted techniques or enzymatic catalysis, to enhance yield and reduce environmental impact.
One of the most notable applications of 2,2-Dimethoxybutane lies in its role as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for constructing more complex molecules. For instance, it has been employed in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. Researchers have also investigated its potential as a building block for polymeric materials due to its ether linkages, which can contribute to thermal stability and mechanical strength.
In the field of materials science, 2,2-Dimethoxybutane has shown promise as a monomer for producing biodegradable polymers. These polymers are increasingly sought after in packaging and biomedical applications due to their environmental-friendly nature. Recent breakthroughs have focused on optimizing polymerization conditions to achieve higher molecular weights and improved mechanical properties.
The chemical properties of 2,2-Dimethoxybutane are also influenced by its stereochemistry. The molecule exists as a single enantiomer due to its symmetry; however, derivatives with different stereochemical configurations have been explored for their unique reactivity. For example, enantioselective synthesis methods have been developed to produce chiral derivatives of 2,2-Dimethoxybutane, which are valuable in asymmetric catalysis and drug discovery.
From an environmental perspective, understanding the fate and behavior of 2,2-Dimethoxybutane in natural systems is crucial for assessing its ecological impact. Studies have shown that the compound undergoes rapid biodegradation under aerobic conditions, reducing concerns about long-term persistence in the environment. However, further research is needed to evaluate its impact on aquatic ecosystems and soil microbiota.
In conclusion, 2,2-Dimethoxybutane (CAS No. 3453-99-4) stands out as a multifaceted compound with significant potential across various industries. Its structural simplicity belies its versatility in chemical synthesis and material science applications. As research continues to uncover new avenues for its utilization, 2,2-Dimethoxybutane is poised to play an even more prominent role in advancing modern chemistry and technology.
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